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molecular formula C7H6BrNaO2S B8668857 Sodium 4-bromo-3-methylbenzene-1-sulfinate

Sodium 4-bromo-3-methylbenzene-1-sulfinate

Cat. No. B8668857
M. Wt: 257.08 g/mol
InChI Key: XJMGAIDMPXGWEK-UHFFFAOYSA-M
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Patent
US07217740B2

Procedure details

4-Bromo-3-methylbenzenesulfonyl chloride (1.145 g, 4.25 mmol) was added portion wise to a solution of sodium sulfite (0.578 g, 2.29 mmol) and sodium hydrogen carbonate (0.749 g, 2.4 mmol) in water (10 mL) at 80° C. The reaction was heated to 90° C. for 3 h. The cooled reaction mixture was evaporated in vacuo to half-volume, at which point a precipitate appeared. This was removed by filtration. The filtrate was concentrated further then cooled to 5° C. and the precipitate removed by filtration. The combined residues were washed with water and dried to give sodium 4-bromo-3-methylbenzenesulfinate (0.54 g).
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
reactant
Reaction Step One
Quantity
0.749 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[CH3:12].S([O-])([O-])=O.[Na+:17].[Na+].C(=O)([O-])O.[Na+]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:12].[Na+:17] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
1.145 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0.578 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.749 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo to half-volume, at which point a precipitate
CUSTOM
Type
CUSTOM
Details
This was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated further
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
WASH
Type
WASH
Details
The combined residues were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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